molecular formula C20H18FNO3 B2796690 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010880-76-8

3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2796690
CAS RN: 1010880-76-8
M. Wt: 339.366
InChI Key: BEKMKBIVNPGLLD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound that has been of great interest to researchers due to its potential therapeutic applications. This compound belongs to the class of oxazine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes or by interacting with specific receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. The compound has also been shown to have a positive effect on bone health.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one. One of the areas of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its use in the treatment of bone-related disorders. Further studies are also needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be achieved through various methods. One of the commonly used methods involves the reaction of 4-fluoroaniline, isopropyl alcohol, and 4-hydroxycoumarin in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then cyclized to give the final product.

Scientific Research Applications

3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been investigated for its potential use as a drug delivery system.

properties

IUPAC Name

3-(4-fluorophenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-12(2)22-9-16-18(25-11-22)8-7-15-19(23)17(10-24-20(15)16)13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMKBIVNPGLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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